1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,12-13,15H,3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAZTDKYWSSORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₇ClO₃
- Molecular Weight : 256.73 g/mol
- CAS Number : [Not available in search results]
Biological Activity
The biological activity of this compound can be summarized in the following areas:
Enzyme Interactions
This compound may interact with various enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that they can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. The dioxane moiety could contribute to the binding affinity to these enzymes due to its ability to form hydrogen bonds.
Cytotoxicity and Cancer Research
Preliminary investigations suggest that compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways such as PI3K/Akt/mTOR. Further studies are needed to elucidate the specific pathways affected by this compound.
Case Studies
While direct case studies on this compound are scarce, analogous compounds provide insights:
- Study on Analog Compound : A study involving a structurally similar compound demonstrated significant inhibition of COX enzymes, leading to reduced inflammation in animal models. This suggests that this compound might have similar anti-inflammatory properties.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Targeting key metabolic enzymes involved in inflammatory responses.
- Cell Membrane Interaction : The chlorophenyl group may enhance interaction with cellular membranes, allowing for better uptake and bioactivity.
- Signal Transduction Modulation : Potential modulation of pathways such as PI3K/Akt could lead to altered cell proliferation and survival rates.
Data Table: Biological Activities and Related Compounds
| Compound Name | Activity Type | Reference Study |
|---|---|---|
| 1-(4-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol | Antimicrobial | Study on Structural Analog |
| 1-(4-Chlorophenyl)-3-[2-hydroxyphenyl]-propan-1,3-dione | Cytotoxicity | Cancer Research |
| 4-butoxy-3-chlorophenyl propanone | Enzyme Inhibition | Enzyme Interaction Study |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol with structurally or functionally related compounds, focusing on substituents, physicochemical properties, and biological activities.
Key Comparisons:
Structural Features: The 1,3-dioxanyl group in the target compound introduces a rigid, oxygen-rich ring, likely improving solubility in polar solvents compared to the linear methoxy group in 3-Chloro-1-methoxy-2-propanol or the hydrophobic methylsulfanyl group in ’s compound .
Physical State: The methylsulfanyl analog is a liquid , whereas D(+)-2-Amino-3-phenyl-1-propanol is a solid (mp 90–94°C) due to hydrogen bonding . The dioxanyl group may raise the target’s melting point relative to liquid analogs.
Biological and Functional Activities: Radiosensitization: Unlike the nitroimidazole derivative (), the target lacks a nitro group, critical for hypoxia-selective radical formation . Antimicrobial Potential: CDFII () synergizes with carbapenems against MRSA via a chlorophenyl-indole scaffold . The target’s dioxanyl group may alter target affinity. Metabolism: Sulfur in the methylsulfanyl analog could lead to oxidative metabolic pathways, whereas the dioxanyl group’s stability might reduce degradation.
Synthetic Considerations :
- The 1,3-dioxanyl group likely requires acetal formation under acidic conditions, contrasting with the nucleophilic substitution used for methoxy or methylsulfanyl groups .
Notes
- Data Gaps : Direct biological data for the target compound are absent in the evidence; comparisons are extrapolated from structural analogs.
- Contradictions : highlights nitro compounds’ hypoxia-selective toxicity , but the target’s lack of a nitro group precludes similar mechanisms.
- Diverse Applications: Chlorophenyl-propanol derivatives span pharmaceuticals (Bupropion impurity ), agrochemicals (Epoxiconazole ), and radiosensitizers , suggesting broad utility for the target compound pending further study.
Preparation Methods
Key Reaction Steps
-
Pd-Catalyzed Allylation :
p-Iodochlorobenzene undergoes coupling with allyl alcohol in the presence of palladium acetate (0.05–0.15 mol%) and tetramethylammonium chloride (0.9–1.5 equiv) . The reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide) at 50–100°C, yielding an aldehyde intermediate. Notably, tetramethylammonium chloride minimizes dechlorination side reactions while enhancing regioselectivity. -
In Situ Reduction :
The aldehyde intermediate is reduced directly using sodium borohydride (0.25–0.35 equiv) at −20–10°C without isolation. This step produces the primary alcohol, 1-(p-chlorophenyl)propan-1-ol , in >90% yield. -
Bromination and Cyclization :
The alcohol is brominated with phosphorus tribromide (0.5–1.2 equiv) at 50–150°C. Subsequent condensation with a diol (e.g., 1,3-propanediol) under acidic conditions forms the 1,3-dioxanyl ring. Cyclization typically employs benzenesulfonic acid (2–5 wt%) as a catalyst, achieving >95% conversion.
Table 1: Optimization Parameters for Pd-Catalyzed Method
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Palladium acetate | 0.05–0.15 mol% | Prevents Pd leaching |
| Tetramethylammonium Cl | 0.9–1.5 equiv | Suppresses dechlorination |
| Reaction temperature | 50–100°C | Balances rate vs. selectivity |
| NaBH₄ stoichiometry | 0.25–0.35 equiv | Minimizes over-reduction |
Acid-Catalyzed Direct Chlorination and Cyclization
An alternative route, detailed in CN Patent 110,668,918, focuses on 1,3-propanediol as the propanol precursor. This method avoids transition metals, making it cost-effective for industrial-scale production.
Reaction Mechanism
-
Chlorination :
1,3-Propanediol reacts with 30% HCl in the presence of benzenesulfonic acid (0.4–1.0 wt%) at 80–100°C. The catalyst promotes selective monochlorination at the terminal hydroxyl group, yielding 3-chloro-1-propanol with <5% dichlorination byproducts. -
Dioxanyl Ring Formation :
The chlorinated intermediate undergoes cyclization with 1,3-propanediol under reflux conditions. Toluene facilitates azeotropic water removal, driving the equilibrium toward acetal formation. The final product is isolated via vacuum distillation (90–95% purity).
Table 2: Performance Metrics for Acid-Catalyzed Method
| Metric | Value | Notes |
|---|---|---|
| Catalyst loading | 0.4–1.0 wt% | Lower than conventional H₂SO₄ |
| HCl utilization | 53 wt% (vs. diol) | Minimizes waste |
| Cyclization yield | 92–95% | Toluene azeotrope critical |
Hybrid Approach: Combining Coupling and Cyclization
A hybrid strategy merges Pd-catalyzed aryl coupling with acid-catalyzed cyclization (Figure 2). This method, though less documented, offers flexibility in introducing diverse substituents.
Synthesis Protocol
-
Aryl Coupling :
As in Section 1.1, p-iodochlorobenzene is coupled with allyl alcohol to form the aldehyde intermediate. -
Protection of Alcohol :
The primary alcohol is protected as a 1,3-dioxolane via reaction with 1,2-ethanediol and p-toluenesulfonic acid . -
Bromination and Deprotection :
The protected alcohol undergoes bromination, followed by acidic deprotection to regenerate the hydroxyl group.
Challenges and Solutions
-
Regioselectivity : The 2-chlorophenyl isomer requires o-iodochlorobenzene , which is less reactive than the para isomer. Using bulky phosphine ligands (e.g., tri-tert-butylphosphine) improves coupling efficiency.
-
Ring Stability : The 1,3-dioxanyl ring is prone to acid-catalyzed hydrolysis. Conducting cyclization at pH 6–7 mitigates decomposition .
Q & A
Q. How should researchers address inconsistencies in toxicity profiles reported in in vitro vs. in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
